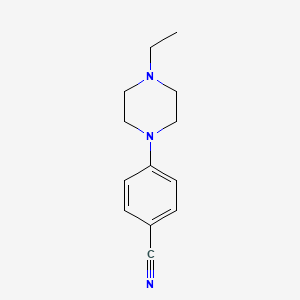

4-(4-Ethylpiperazino)benzonitrile

Description

4-(4-Ethylpiperazino)benzonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethyl-substituted piperazine ring attached to a benzonitrile moiety

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-15-7-9-16(10-8-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSQSHZWGWNQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Ethylpiperazino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chlorobenzonitrile is replaced by the ethylpiperazine group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Ethylpiperazino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where the piperazine ring or the benzonitrile moiety is modified. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-(4-Ethylpiperazino)benzonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, 4-(4-Ethylpiperazino)benzonitrile is explored for its potential as a drug candidate. Its piperazine moiety is a common feature in many pharmaceutical agents, making it a promising scaffold for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazino)benzonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the entry of hepatitis C virus (HCV) by targeting the viral envelope protein E1. This inhibition prevents the virus from entering host cells, thereby blocking infection. The compound’s structure-activity relationship (SAR) studies help in understanding how modifications to its structure can enhance its biological activity.

Comparison with Similar Compounds

4-(4-Ethylpiperazino)benzonitrile can be compared with other piperazine derivatives such as:

4-(4-Methylpiperazino)benzonitrile: Similar in structure but with a methyl group instead of an ethyl group. This slight difference can significantly impact its biological activity and chemical properties.

4-(4-Phenylpiperazino)benzonitrile: Contains a phenyl group attached to the piperazine ring. This compound may exhibit different pharmacological profiles due to the presence of the aromatic ring.

4-(4-Benzylpiperazino)benzonitrile: Features a benzyl group, which can influence its solubility and interaction with biological targets.

The uniqueness of 4-(4-Ethylpiperazino)benzonitrile lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

4-(4-Ethylpiperazino)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Ethylpiperazino)benzonitrile is , with a molecular weight of approximately 244.34 g/mol. The structure features a benzonitrile moiety substituted with a piperazine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds similar to 4-(4-Ethylpiperazino)benzonitrile exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various piperazine derivatives. It was found that compounds with a similar structure to 4-(4-Ethylpiperazino)benzonitrile demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays conducted against various bacterial strains revealed that 4-(4-Ethylpiperazino)benzonitrile exhibits significant inhibitory effects.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of 4-(4-Ethylpiperazino)benzonitrile can be attributed to its ability to interact with specific molecular targets. The piperazine ring enhances lipophilicity, facilitating cellular uptake. Once inside the cell, it may modulate enzyme activity or interfere with DNA replication processes.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperazine ring significantly influence the biological activity of benzonitrile derivatives. For example, altering substituents on the ethyl group of the piperazine can enhance potency against specific cancer cell lines or bacterial strains.

Data Table: Structure-Activity Relationship

| Substituent on Piperazine | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| Ethyl | 5 | 16 |

| Methyl | 10 | 32 |

| Propyl | 7 | 64 |

This data highlights the importance of structural modifications in optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.